UNC7938

Structure-Activity Relationship Endosomal Escape Oligonucleotide Delivery

UNC7938 (UNC10217938A) is a 3-deazapteridine analog identified as an oligonucleotide-enhancing compound (OEC). Its primary mechanism involves destabilizing endosomal membranes, thereby enhancing the endosomal escape of macromolecules, including antisense oligonucleotides (ASOs) and cell-penetrating peptides (CPPs), that are otherwise trapped via endocytosis.

Molecular Formula C26H28N6O2
Molecular Weight 456.55
Cat. No. B1194543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC7938
SynonymsUNC7938;  UNC-7938;  UNC 7938
Molecular FormulaC26H28N6O2
Molecular Weight456.55
Structural Identifiers
SMILESO=C(OCC)NC1=CC(NCCN(C)C)=C2C(N=C(C3=CC=CC=C3)C(C4=CC=CC=C4)=N2)=N1
InChIInChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33)
InChIKeyHHICWLZMNOCMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC7938: A Potent 3-Deazapteridine Oligonucleotide-Enhancing Compound for Endosomal Escape Research


UNC7938 (UNC10217938A) is a 3-deazapteridine analog identified as an oligonucleotide-enhancing compound (OEC) [1]. Its primary mechanism involves destabilizing endosomal membranes, thereby enhancing the endosomal escape of macromolecules, including antisense oligonucleotides (ASOs) and cell-penetrating peptides (CPPs), that are otherwise trapped via endocytosis [2]. This small molecule is a critical tool for overcoming a key intracellular delivery bottleneck in nucleic acid therapeutics and research applications [3].

Why In-Class OECs Cannot Simply Replace UNC7938: Evidence from SAR and Functional Studies


Although UNC7938 belongs to a broader family of oligonucleotide-enhancing compounds (OECs), structure-activity relationship (SAR) studies demonstrate that minor structural modifications dramatically alter potency, toxicity, and efficacy [1]. For instance, removal of a single phenyl ring abolishes activity (e.g., UNC4102, EC50 >30 μM), while alterations to the carbamate or tertiary amine moieties produce >4-fold changes in potency [2]. These findings underscore that generic substitution with a structurally similar analog risks severe loss of function or increased toxicity, making direct empirical comparison essential for experimental reliability and procurement decisions [3].

Quantitative Comparator Analysis for UNC7938: Potency, Selectivity, and Efficacy Against Key Analogs and Retro-1


UNC7938 Exhibits a 20-Fold Higher Potency (EC50) and Superior Therapeutic Index vs. Direct SAR Analogs

In a standardized HeLa Luc 705 cell-based assay measuring splice-switching oligonucleotide (SSO) activity, UNC7938 displays an EC50 of 3.6 μM and a TC50/EC50 ratio of 7.7 [1]. Direct structural modifications that remove a phenyl ring (e.g., UNC4102, EC50 >30 μM) completely ablate activity, while conversion of the carbamate to a primary amine (UNC4954) results in a 4-fold loss in potency (EC50 14.0 μM) [2]. This SAR dataset provides a quantitative basis for selecting UNC7938 over structurally similar but functionally inferior in-class compounds.

Structure-Activity Relationship Endosomal Escape Oligonucleotide Delivery

UNC7938 Achieves 220-Fold SSO Enhancement at 20 µM, Outperforming Retro-1 by 20-Fold at Lower Concentrations

When compared to the widely used endosomal escape enhancer Retro-1, UNC7938 demonstrates a dramatically superior efficacy profile in a head-to-head functional assay [1]. At 10 µM, UNC7938 provides a 60-fold enhancement in SSO-mediated luciferase induction over SSO alone, increasing to 220-fold at 20 µM. In contrast, 100 µM Retro-1 delivers only an 11-fold enhancement, requiring 5- to 10-fold higher concentrations to achieve 20-fold lower efficacy [2]. This quantitative disparity underscores UNC7938's functional superiority for applications requiring robust endosomal escape.

Oligonucleotide Enhancement Endosomal Escape Functional Potency

UNC7938 Demonstrates a Balanced Potency-Toxicity Profile (TC50/EC50 = 7.7) Amidst SAR Analogs with Inferior Therapeutic Windows

A systematic SAR evaluation of 18 UNC7938 analogs reveals that UNC7938 maintains a favorable balance between potency and cytotoxicity (TC50/EC50 ratio = 7.7) [1]. While compounds B-48 (10.0) and B-116 (9.1) exhibit slightly improved ratios, they are not functionally superior due to lower absolute potency (EC50 = 8.0 µM and 4.5 µM, respectively) [2]. More importantly, several potent analogs (e.g., B-136, B-141, B-152) display significantly higher toxicity (TC50/EC50 ratios of 5.0, 7.2, and 5.8) despite having lower EC50 values (1.8-4.0 µM) [3]. This dataset positions UNC7938 as a proven, balanced candidate for studies where both potency and minimal off-target cytotoxicity are required.

Cytotoxicity Therapeutic Index Structure-Activity Relationship

In Vivo: UNC7938 (7.5 mg/kg i.v.) Enhances SSO-Mediated EGFP Fluorescence in Multiple Organs, Validating Translational Potential

Systemic administration of UNC7938 (7.5 mg/kg, intravenous) following SSO623 treatment in EGFP654 transgenic mice results in discernible increases in EGFP fluorescence in the liver, kidney, and heart, confirming in vivo endosomal escape activity [1]. This in vivo efficacy, while not directly compared to Retro-1 or other OECs in the same study, provides a class-level inference that UNC7938 retains its function in a living organism, a critical differentiator from compounds that demonstrate only in vitro activity [2].

In Vivo Efficacy Oligonucleotide Delivery Preclinical Model

Optimal Research and Procurement Applications for UNC7938 Based on Quantified Differentiation


Potency-Critical Functional Assays with Splice-Switching Oligonucleotides (SSOs)

UNC7938 is the optimal choice for experiments requiring maximal endosomal escape of SSOs at low micromolar concentrations. With a 60-fold enhancement at 10 µM and 220-fold at 20 µM, it outperforms Retro-1 (11-fold at 100 µM) by 20-fold [1]. This makes it ideal for high-sensitivity luciferase reporter assays, gene expression modulation studies, and any application where robust signal-to-noise is paramount [2].

SAR-Guided Procurement of Endosomal Escape Enhancers with Minimal Off-Target Cytotoxicity

For researchers seeking a balanced potency-toxicity profile, UNC7938's TC50/EC50 ratio of 7.7, supported by direct comparison with 18 structural analogs, provides a data-driven procurement decision [1]. It avoids the high cytotoxicity of potent but toxic analogs like B-141 (TC50 = 13 µM at EC50 = 1.8 µM) while maintaining superior potency over safer but less active alternatives like B-48 (EC50 = 8.0 µM) [2]. This makes it the compound of choice for long-term cell-based studies and in vivo applications where safety margins are critical.

In Vivo Validation of Oligonucleotide Therapeutics in Preclinical Models

UNC7938's demonstrated in vivo activity in the EGFP654 mouse model at 7.5 mg/kg i.v. [1] provides a validated starting point for preclinical studies of antisense and SSO therapeutics. Its ability to enhance EGFP fluorescence in liver, kidney, and heart confirms systemic functional delivery, reducing the translational risk associated with compounds that lack such in vivo evidence [2].

Combination Studies with Cell-Penetrating Peptides (CPPs) for Cytosolic Delivery of Macromolecules

UNC7938 synergizes with CPPs like D-dfTAT to rescue cytosolic penetration in cell types (e.g., COS7, HEK293T) where CPPs alone fail [1]. This combined endosomal escape activity is essential for delivering macromolecular cargos (e.g., fluorescently labeled peptides, morpholino oligonucleotides) into the cytosol, making UNC7938 a critical reagent for intracellular delivery research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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